Product packaging for 9-(Dipropylphosphoryl)-9H-fluoren-9-OL(Cat. No.:CAS No. 98188-44-4)

9-(Dipropylphosphoryl)-9H-fluoren-9-OL

Cat. No.: B14333707
CAS No.: 98188-44-4
M. Wt: 314.4 g/mol
InChI Key: CWBHIGXKURGULK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorene (B118485) Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in the late 19th century. Its rigid, planar biphenyl (B1667301) structure, bridged by a methylene (B1212753) group, has long been a subject of academic and industrial interest. The reactivity of the C9 position is a hallmark of fluorene chemistry, allowing for a wide array of functionalizations. researchgate.net Historically, fluorene derivatives have been pivotal in the development of dyes and polymers. In recent decades, the focus has shifted towards their application in materials science, particularly in organic electronics, owing to their inherent thermal stability and high photoluminescence efficiency. nih.gov The evolution of fluorene chemistry has been marked by the development of sophisticated synthetic methodologies to tailor its properties for specific applications, such as organic light-emitting diodes (OLEDs). nih.gov

Fundamental Principles of Phosphine (B1218219) Oxide Chemistry

Phosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O). The phosphorus-oxygen double bond is highly polar and imparts distinct chemical properties to the molecule. The synthesis of phosphine oxides can be achieved through various methods, including the oxidation of phosphines and the Michaelis-Arbuzov reaction. organic-chemistry.orgorganic-chemistry.org The phosphoryl group acts as a strong electron acceptor and can participate in hydrogen bonding, influencing the solubility, stability, and coordination chemistry of the molecule. These fundamental principles are crucial in understanding the role of the dipropylphosphoryl moiety in 9-(Dipropylphosphoryl)-9H-fluoren-9-OL.

Architectural Significance of Fluorene-Phosphine Oxide Hybrid Scaffolds

The fusion of fluorene and phosphine oxide functionalities into a single molecular entity creates a hybrid scaffold with significant architectural advantages. The bulky and polar phosphine oxide group, when attached to the C9 position of fluorene, disrupts the planarity of the fluorene core, which can prevent undesirable intermolecular interactions like aggregation-induced quenching in emissive materials. researchgate.net This steric hindrance is crucial for maintaining high emission efficiencies in the solid state. Furthermore, the electron-withdrawing nature of the phosphine oxide group can modulate the electronic properties of the fluorene core, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic tuning is a key strategy in the design of host materials for phosphorescent OLEDs. rsc.org

While specific research on this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established reactions in organic chemistry. The synthesis would likely involve the reaction of a suitable phosphorus-containing nucleophile with 9-fluorenone (B1672902). A potential pathway is the nucleophilic addition of a dipropylphosphine oxide anion to the carbonyl group of 9-fluorenone. This type of reaction is a common method for the formation of α-hydroxyphosphine oxides. organic-chemistry.org

Hypothetical Synthetic Pathway:

Generation of the Nucleophile: Dipropylphosphine oxide would be deprotonated using a strong base, such as an organolithium reagent or a metal hydride, to form the corresponding phosphinite anion.

Nucleophilic Addition: The resulting anion would then react with 9-fluorenone in an anhydrous aprotic solvent. The nucleophilic phosphorus would attack the electrophilic carbonyl carbon of the fluorenone.

Workup: The reaction mixture would then be quenched with a protic source, such as water or a mild acid, to protonate the resulting alkoxide and yield the final product, this compound.

Research Avenues for this compound within Contemporary Organic Chemistry

The unique molecular architecture of this compound suggests several promising avenues for future research in organic chemistry.

Materials for Organic Electronics: Building upon the known applications of fluorene-phosphine oxide hybrids, this compound could be investigated as a host material in phosphorescent OLEDs. researchgate.netrsc.org The combination of the fluorene chromophore, the electron-transporting phosphine oxide, and the hydroxyl group for modifying solubility and film-forming properties makes it an interesting candidate.

Asymmetric Catalysis: The presence of a chiral center at the C9 position, if the synthesis is adapted for enantioselectivity, could allow for its use as a chiral ligand in asymmetric catalysis. The phosphine oxide and hydroxyl groups can act as coordinating sites for metal centers.

Fluorescent Probes: The fluorene moiety is inherently fluorescent. Modifications to the propyl groups or the fluorene ring could be explored to develop chemosensors, where the binding of an analyte would induce a change in the fluorescent properties of the molecule. chemrxiv.org

Functional Polymers: The hydroxyl group provides a reactive handle for the incorporation of this molecule into polymeric structures. Such polymers could exhibit interesting photophysical or thermal properties derived from the fluorene-phosphine oxide side chains.

While detailed experimental data for this compound is scarce, the foundational principles of its constituent parts provide a strong basis for its potential applications and future research directions in the ever-evolving field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23O2P B14333707 9-(Dipropylphosphoryl)-9H-fluoren-9-OL CAS No. 98188-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98188-44-4

Molecular Formula

C19H23O2P

Molecular Weight

314.4 g/mol

IUPAC Name

9-dipropylphosphorylfluoren-9-ol

InChI

InChI=1S/C19H23O2P/c1-3-13-22(21,14-4-2)19(20)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

CWBHIGXKURGULK-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 9 Dipropylphosphoryl 9h Fluoren 9 Ol Systems

Reaction Mechanisms Governing C9 Substitution and Functionalization in Fluorenols

The C9 position of fluorenols is a focal point for a variety of substitution and functionalization reactions. The presence of the hydroxyl group makes the C9 carbon an sp³-hybridized center, which can be readily converted to a reactive intermediate. mdpi.commdpi.com Common reaction mechanisms at this position involve the formation of a stabilized carbocation, a radical, or a carbanion, depending on the reaction conditions and the nature of the substituents.

For 9-fluorenol and its derivatives, photosolvolysis has been shown to proceed through a heterolytic C-OH bond rupture in the excited state, leading to the formation of a 9-fluorenyl cation. lookchem.com This cation is then susceptible to nucleophilic attack by the solvent or other nucleophiles present in the reaction mixture. In ground-state reactions, acid catalysis is often employed to facilitate the departure of the hydroxyl group as a water molecule, again generating the fluorenyl cation.

Alternatively, under basic conditions, the acidic proton at the C9 position of the fluorene (B118485) ring can be abstracted, although this is less relevant for 9-substituted fluorenols unless a subsequent elimination or rearrangement is possible. The Knoevenagel condensation, for instance, is a common reaction for modifying the 9-position of fluorene, leading to the formation of a double bond at this position. mdpi.com

In the case of 9-(Dipropylphosphoryl)-9H-fluoren-9-OL, substitution reactions at the C9 position would likely proceed through mechanisms that can accommodate the electronic and steric influence of the dipropylphosphoryl group.

Interactive Table: General Reaction Mechanisms at C9 of Fluorenols

Reaction Type Key Intermediate Typical Conditions Governing Factors
Nucleophilic Substitution (SN1-type)Fluorenyl CationAcidic media, PhotosolvolysisStability of the carbocation, Leaving group ability
Radical ReactionsFluorenyl RadicalRadical initiators, Photochemical conditionsStability of the radical, Bond dissociation energies
Elimination ReactionsFluorenylideneStrong baseAcidity of C9-H (in unsubstituted fluorene), Nature of leaving group

Influence of the Dipropylphosphoryl Group on Molecular Reactivity and Selectivity

The dipropylphosphoryl group at the C9 position is expected to exert a significant influence on the reactivity and selectivity of this compound. The phosphine (B1218219) oxide moiety is known to be a polar and electron-withdrawing group. wikipedia.org This electronic effect can destabilize the formation of a carbocation at the C9 position, thereby slowing down reactions that proceed through an SN1-type mechanism.

Conversely, the phosphoryl group can potentially stabilize an adjacent carbanion through resonance and inductive effects, although the formation of a carbanion at the already substituted C9 position is not a typical reaction pathway unless it involves the cleavage of a C-C or C-P bond. The steric bulk of the dipropylphosphoryl group will also play a crucial role in directing the approach of incoming reagents, potentially leading to high stereoselectivity in certain reactions.

Furthermore, phosphine oxides are known to act as ligands in catalysis and can influence the coordination of metal catalysts, which could be a factor in transition-metal-catalyzed reactions involving the fluorene core. wikipedia.org The presence of both a hydroxyl and a phosphoryl group could also lead to synergistic effects, such as intramolecular hydrogen bonding, which can modulate the reactivity of the molecule.

Interactive Table: Expected Effects of the Dipropylphosphoryl Group

Property Influence of Dipropylphosphoryl Group Consequence on Reactivity
Electronic Effect Strong electron-withdrawing natureDestabilization of C9 carbocation; potential stabilization of a C9 carbanion.
Steric Effect Bulky groupHinders the approach of reagents, potentially leading to stereoselectivity.
Coordinating Ability Oxygen atom of the P=O group can act as a Lewis baseCan coordinate to metal centers, influencing catalytic cycles.
Intramolecular Interactions Potential for hydrogen bonding with the C9-OH groupMay alter the conformation and reactivity of the molecule.

Intramolecular Rearrangements and Cycloisomerization Processes in Fluorene-Phosphine Oxide Compounds

In the context of fluorene-phosphine oxide systems, the possibility of rearrangements involving the fluorenyl group and the phosphorus center exists, particularly under thermal or photochemical conditions. The specific nature of such rearrangements would depend on the stability of the intermediates and transition states involved.

Cycloisomerization processes, often catalyzed by transition metals, could also be envisioned for derivatives of this compound where further unsaturation is introduced into the molecule. Rhodium-catalyzed dehydrogenative cyclization, for example, has been used to synthesize fluorene derivatives through C-H bond activation. researchgate.net

Bond Activation and Cleavage Processes Relevant to Synthesis and Derivatization

The synthesis and derivatization of this compound would involve several key bond activation and cleavage processes. The C9-OH bond is a primary site for activation, often a prerequisite for substitution reactions. lookchem.com As mentioned earlier, this can be achieved through protonation in acidic media or through other methods to convert the hydroxyl group into a better leaving group.

The C-P bond in phosphine oxides is generally stable; however, its cleavage can be achieved under specific conditions, which could be a route for further derivatization. The P=O bond itself is very stable, but its oxygen atom can be involved in coordination and can be deoxygenated using reducing agents like silanes. wikipedia.org

Activation of C-H bonds on the fluorene ring or the propyl chains of the phosphoryl group could also be a pathway for further functionalization, particularly through transition metal catalysis. The benzylic C-H bonds of the fluorene moiety are particularly susceptible to oxidation. semanticscholar.org

Pathways of Chemical Transformation under Various Reaction Conditions

The chemical transformation of this compound is expected to be highly dependent on the reaction conditions employed.

Under Acidic Conditions: Protonation of the hydroxyl group would facilitate its removal as water, potentially leading to the formation of a carbocationic intermediate. However, the electron-withdrawing nature of the dipropylphosphoryl group would likely make this process less favorable compared to other 9-fluorenol derivatives.

Under Basic Conditions: While the C9 position is already substituted, strong bases could potentially induce elimination reactions if a suitable leaving group is present, or facilitate rearrangements.

Under Thermal Conditions: High temperatures could lead to dehydration or intramolecular rearrangements.

Under Photochemical Conditions: As with other 9-fluorenol derivatives, photolysis could induce heterolytic cleavage of the C9-OH bond, leading to photosolvolysis products. lookchem.com The phosphine oxide group itself can also exhibit photochemical reactivity.

With Metal Catalysts: The presence of the phosphine oxide and hydroxyl groups offers potential coordination sites for metal catalysts, opening up possibilities for a range of catalytic transformations, including cross-coupling reactions at other positions of the fluorene ring or reactions involving the P=O group.

Interactive Table: Summary of Potential Transformation Pathways

Reaction Condition Plausible Transformation Key Intermediates/Processes
Acidic Substitution/EliminationCarbocation formation, Dehydration
Basic Rearrangement/Elimination (with a suitable leaving group)Anionic intermediates
Thermal Dehydration, RearrangementPericyclic reactions, Radical intermediates
Photochemical Photosolvolysis, RearrangementExcited states, Radical ions, Carbocations
Catalytic (Metal) Cross-coupling, C-H activation, Reduction/OxidationOrganometallic intermediates, Catalytic cycles

Coordination Chemistry and Metal Ligand Interactions of Phosphoryl Fluorene Ligands

Design Principles for Hemilabile and Multidentate Phosphine (B1218219) Oxide Ligands

The design of ligands capable of multiple coordination modes is central to the development of advanced catalysts and materials. Phosphoryl-fluorene ligands are exemplary scaffolds for achieving hemilabile and multidentate character.

Hemilability refers to the ability of a multidentate ligand to have one coordinating group that can reversibly bind and detach from a metal center, creating a vacant site for substrate binding or catalytic activity. wwu.edu In phosphoryl-fluorene systems, this is achieved by combining a "hard" phosphine oxide donor with other potential "soft" or "hard" donor sites. The P=O group of the phosphoryl moiety is a hard Lewis base, readily coordinating to metal centers. wikipedia.org When combined with other functional groups on the fluorene (B118485) backbone, the resulting ligand can exhibit hemilability. For instance, mixed phosphine-phosphine oxide ligands have been investigated for this behavior, as the phosphine oxide can be more easily displaced from a metal complex. wikipedia.org This dynamic equilibrium between a coordinated and a non-coordinated state is a key principle in designing catalysts where access to the metal's active site needs to be precisely controlled. wwu.edu

Multidenticity in these ligands arises from the potential for coordination through multiple atoms. A ligand like 9-(Dipropylphosphoryl)-9H-fluoren-9-OL possesses at least two potential donor sites: the oxygen of the phosphoryl group (P=O) and the oxygen of the hydroxyl group (-OH). This allows the ligand to act as a bidentate chelating agent, forming a stable ring structure with a metal ion. The fluorenyl ring itself can also participate in coordination, offering η¹, η³, and η⁵ bonding modes, which adds another layer of complexity and versatility to the ligand's design. nih.govacs.org The steric bulk provided by the fluorene structure and the substituents on the phosphorus atom can be tuned to control the coordination environment around the metal center, influencing the stability and reactivity of the resulting complex. nih.govalfachemic.com

Characterization of Coordination Modes and Ligand Denticity with Various Metal Centers

The interaction of phosphoryl-fluorene ligands with metal centers gives rise to a variety of coordination modes, which are typically elucidated using techniques such as X-ray crystallography and multinuclear NMR spectroscopy. nih.govresearchgate.netinorgchemres.org The versatility of the fluorenyl group, combined with the phosphoryl and hydroxyl donors, allows for remarkable structural diversity.

The denticity of these ligands—the number of donor atoms attached to the central metal—can vary. In its simplest form, the phosphoryl oxygen can act as a monodentate donor. wikipedia.org However, the presence of the C9-hydroxyl group in this compound allows for bidentate (O,O') chelation, forming a stable metallacycle.

Furthermore, the fluorenyl ring system itself can coordinate to a metal center. nih.govacs.org This interaction can occur in several ways:

η¹-coordination: A single carbon atom of the fluorenyl ring forms a sigma bond with the metal. This is often enforced by using a coordinating side arm on the fluorene, leading to cyclometalated complexes. nih.govacs.org

η³ and η⁵-coordination: Multiple carbon atoms of the five-membered ring of the fluorene system coordinate to the metal. This "ring slippage" between different coordination modes is a key feature that can be exploited in catalysis. nih.govacs.org

In some cases, the ligand can act in a bridging fashion, connecting two or more metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand's substituents, and the reaction conditions. researchgate.netnih.gov For example, rhodium(I) complexes with a related 9-fluorenyl-P-phosphanylphosphorane ligand have been shown to form κ²-C,P complexes where the fluorene is coordinated in an η¹ fashion through the C9 carbon. nih.govacs.org

Interactive Table: Potential Coordination Modes of Phosphoryl-Fluorene Ligands
Coordination ModeDescriptionDonor Atoms Involved
MonodentateLigand binds through a single atom.P=O
Bidentate ChelateLigand binds through two atoms to the same metal.P=O , C9-O H
BridgingLigand connects two or more metal centers.P=O (bridging two metals)
Cyclometalated (η¹)C-H bond activation leads to a direct M-C bond.P=O , C 9 (or other ring carbon)
Pi-Coordination (η³)Three carbons of the fluorenyl ring bind to the metal.C -C -C (of fluorene ring)
Pi-Coordination (η⁵)All five carbons of the fluorenyl Cp ring bind to the metal.C -C -C -C -C (of fluorene ring)

Formation and Stability of Transition Metal Complexes with Phosphoryl-Fluorene Ligands

The formation of stable complexes is a prerequisite for their application in areas like catalysis and materials science. libretexts.orgtamu.edu Phosphine oxides, including phosphoryl-fluorene derivatives, are known to form complexes with a wide range of transition metals, typically behaving as hard Lewis bases that bind through the phosphoryl oxygen. wikipedia.org

The stability of these complexes is governed by both thermodynamic and kinetic factors. The chelate effect plays a significant role; bidentate coordination of the phosphoryl and hydroxyl groups to a metal center leads to the formation of a five- or six-membered ring, which is thermodynamically more stable than complexes formed from analogous monodentate ligands. tamu.edu The rigidity of the fluorene backbone can also contribute to pre-organizing the donor atoms for effective metal binding, further enhancing complex stability.

Studies on related systems have shown that phosphine oxide complexes can be quite robust. nih.gov However, since phosphine oxides are generally considered weaker Lewis bases compared to, for instance, phosphines, the ligands can sometimes be displaced from the metal coordination sphere. wikipedia.org This lability is not always a disadvantage and is a key feature of hemilabile ligands. wikipedia.org

In solution, the coordination of phosphoryl-fluorene ligands to metal centers is often a dynamic process, characterized by equilibria between different coordinated species or between coordinated and free ligands. wwu.edu The lability of the metal-ligand bond, particularly the M-O(P) bond, is crucial for hemilabile behavior.

This equilibrium can be influenced by various factors:

Solvent: Coordinating solvents can compete for binding sites on the metal, shifting the equilibrium towards ligand dissociation.

Temperature: Variable-temperature NMR studies can provide insight into the energetics of ligand exchange processes.

Concentration: The position of the equilibrium is dependent on the concentrations of the metal and ligand.

The lability of the phosphoryl group allows the complex to open a coordination site, which can then be occupied by a substrate molecule in a catalytic cycle. After the substrate has reacted, the phosphoryl group can re-coordinate, stabilizing the metal center. This controlled association and dissociation is a cornerstone of catalysis design utilizing hemilabile ligands. wwu.edu

Coordination Behavior with Lanthanide and f-Block Elements

The coordination chemistry of phosphoryl-fluorene ligands extends to lanthanides and other f-block elements. researchgate.net These elements are hard Lewis acids and exhibit a strong affinity for hard oxygen donors, making the phosphoryl (P=O) and hydroxyl (-OH) groups of this compound excellent binding sites. wikipedia.orgnih.gov

Due to the predominantly ionic nature of bonding in lanthanide complexes, ligands with hard donor atoms are preferred. nih.gov The large ionic radii of lanthanide ions often lead to high coordination numbers (typically 8 to 12). Multidentate ligands are therefore particularly effective at forming stable lanthanide complexes by satisfying this coordination demand and encapsulating the metal ion. morressier.com

Phosphoramide ligands have been shown to bind to La³⁺ in both their neutral and deprotonated forms, showcasing the versatility of phosphorus-oxygen-based donors. nih.gov The anionic form can act as a bidentate ligand, while the neutral, protonated form binds exclusively through the phosphoryl oxygen. nih.gov This suggests that this compound could coordinate to lanthanides in a similar bidentate fashion, potentially after deprotonation of the hydroxyl group.

The fluorenyl backbone also imparts important properties to the resulting lanthanide complexes, influencing their photophysical characteristics. Lanthanide complexes are known for their unique luminescent properties, which are often sensitized by the organic ligand (the "antenna effect"). mdpi.com The fluorene moiety, being a chromophore, can absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Investigation of Electron-Accepting Properties and Their Implications in Metal-Ligand Interactions

While phosphine ligands are typically considered σ-donors, the electronic properties of phosphoryl-fluorene ligands are more nuanced. libretexts.org The phosphoryl group (P=O) is generally electron-withdrawing. This property arises from the electronegativity of the oxygen atom and can be influenced by the nature of the other substituents on the phosphorus atom.

The fluorene moiety itself can act as an electron acceptor, particularly when functionalized with electron-withdrawing groups. researchgate.netresearchgate.net The combination of the fluorene core and the phosphoryl group can lead to ligands with significant π-acceptor character. researchgate.net π-acceptor ligands engage in back-bonding with the metal, where the metal donates electron density from its d-orbitals into the empty π* orbitals of the ligand. libretexts.org

This π-accepting ability has several important implications for metal-ligand interactions:

Stabilization of Electron-Rich Metals: π-acceptor ligands are effective at stabilizing low-valent, electron-rich metal centers by withdrawing excess electron density. researchgate.net

Modulation of Electronic Properties: The extent of back-bonding can be tuned by altering the substituents on the ligand, which in turn modulates the electronic properties (e.g., redox potentials, spectroscopic signatures) of the metal complex. researchgate.net

Cooperative Reactivity: Acceptor ligands can participate directly in bond activation processes. The accessible empty orbital on the ligand can act as a relay, for example, by reversibly accepting a nucleophilic fragment like a hydride from a substrate molecule. researchgate.netuu.nl

Computational Chemistry and Theoretical Modeling of 9 Dipropylphosphoryl 9h Fluoren 9 Ol Structures

Density Functional Theory (DFT) Studies on Electronic Structures and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For 9-(Dipropylphosphoryl)-9H-fluoren-9-OL, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate its electronic structure and the nature of its molecular orbitals. researchgate.net

These studies typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene (B118485) ring system, while the LUMO may be distributed across the phosphoryl group and the fluorene core. The electron-withdrawing nature of the phosphoryl group can influence the energy levels of these frontier orbitals.

Table 1: Calculated Electronic Properties of a Model Phosphoryl-Fluorene System

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap4.45
Ionization Potential6.25
Electron Affinity1.80

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. rsc.orgrsc.org For reactions involving this compound, such as dehydration or substitution reactions, these computational methods can provide a detailed understanding of the reaction pathways.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's feasibility. For instance, the mechanism of a base-catalyzed dehydration of the hydroxyl group could be modeled to understand the role of the phosphoryl moiety in stabilizing potential intermediates.

Conformational Landscape Analysis and Steric Hindrance Effects of the Dipropylphosphoryl Moiety

The dipropylphosphoryl group is a bulky substituent, and its presence at the C9 position of the fluorene ring introduces significant steric hindrance. nih.gov This steric bulk will influence the molecule's preferred conformation and can restrict the rotation around the C-P bond. Conformational analysis, often performed using molecular mechanics or DFT, can identify the low-energy conformers and the rotational barriers between them.

The steric effects of the dipropylphosphoryl moiety are also likely to influence the crystal packing of the molecule in the solid state. mdpi.com Understanding these non-covalent interactions is important for predicting the material's bulk properties. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net

Table 2: Torsional Angle Preferences in a Model Phosphoryl-Fluorene Derivative

Torsional Angle (Fluorene-C-P-O)Relative Energy (kcal/mol)Population (%)
60°0.075
180°2.515
-60°0.010

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods can go beyond structural and electronic characterization to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as global hardness, softness, and electrophilicity, can provide a quantitative measure of the molecule's reactivity. biorxiv.org

Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. For example, in an electrophilic aromatic substitution reaction on the fluorene ring, the preferred site of attack can be predicted by calculating the Fukui functions or by modeling the transition states for attack at different positions.

In Silico Design and Optimization of Novel Phosphoryl-Fluorene Scaffolds

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with tailored properties. nih.gov For instance, if the goal is to develop a more efficient catalyst or a material with specific optical properties, the structure of the parent molecule can be systematically modified in the computer.

By changing the substituents on the fluorene ring or altering the alkyl groups on the phosphoryl moiety, a library of virtual compounds can be created. High-throughput computational screening can then be used to identify the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery and optimization of new functional materials based on the phosphoryl-fluorene scaffold. mdpi.com

Advanced Structural Elucidation and Characterization Techniques for Phosphoryl Fluorene Compounds

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like 9-(Dipropylphosphoryl)-9H-fluoren-9-OL, this technique would provide unequivocal proof of its molecular structure. The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

Key structural parameters that would be determined include:

The geometry around the phosphorus atom, confirming its tetrahedral coordination.

The bond lengths of the P=O and P-C bonds of the dipropylphosphoryl group.

The C-O and C-P bond lengths at the C9 position of the fluorene (B118485) ring.

The planarity of the fluorene moiety and the orientation of the dipropylphosphoryl and hydroxyl substituents.

Furthermore, for a chiral compound, single-crystal X-ray diffraction using anomalous dispersion could be used to determine the absolute configuration of stereogenic centers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively establish the molecular formula. For this compound, the expected exact mass would be calculated, and the experimental value would be compared to confirm the formula C₁₉H₂₃O₃P.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The fragmentation of the molecular ion would likely involve cleavage of the P-C and C-C bonds, providing further structural confirmation. Common fragmentation pathways for similar compounds include the loss of the propyl groups and the phosphoryl moiety.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) for Comprehensive Structural Assignment

Multi-nuclear NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons of the fluorene ring would appear in the downfield region (typically 7-8 ppm). The protons of the propyl groups would show characteristic multiplets in the upfield region, and their coupling patterns would confirm the propyl chain structure. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the fluorene ring would resonate in the aromatic region (120-150 ppm). The C9 carbon, being attached to both an oxygen and a phosphorus atom, would have a characteristic chemical shift. The carbons of the propyl groups would appear in the aliphatic region.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. A single resonance would be expected for this compound, and its chemical shift would be characteristic of a phosphine (B1218219) oxide environment. Proton coupling to the phosphorus atom could also be observed.

¹⁹F NMR: As there are no fluorine atoms in the requested compound, ¹⁹F NMR is not applicable.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

P=O stretch: A strong, sharp band around 1150-1250 cm⁻¹ characteristic of the phosphoryl group.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

P-C stretch: Vibrations associated with the phosphorus-carbon bond.

Vibrational Spectroscopy for Conformational Studies and Intermolecular Interactions

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, can provide more detailed information beyond simple functional group identification. By analyzing the subtle shifts in vibrational frequencies, insights into the conformational isomers of the molecule can be gained. For instance, different rotational conformations of the propyl groups might give rise to distinct vibrational modes.

Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the phosphoryl oxygen, can be studied. The position and shape of the O-H stretching band in the IR spectrum, for example, are highly sensitive to hydrogen bonding. In the solid state, these techniques can probe the crystalline packing and identify different polymorphic forms.

Advanced Derivatization and Functionalization Strategies for the 9 Dipropylphosphoryl 9h Fluoren 9 Ol Scaffold

Peripheral Functionalization of the Fluorene (B118485) Aromatic System

Peripheral functionalization of the fluorene aromatic system in 9-substituted fluorene derivatives is a key strategy to modulate their electronic properties, solubility, and solid-state packing. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce functional groups at the 2, 7, and other available positions of the fluorene rings. The directing effects of the existing substituents and the steric hindrance imposed by the bulky 9-(dipropylphosphoryl)-9-hydroxy group must be carefully considered to achieve the desired regioselectivity.

For instance, nitration can be achieved using nitric acid in the presence of a strong acid catalyst, typically leading to the introduction of nitro groups at the 2- and 7-positions. Subsequent reduction of the nitro groups to amines provides a versatile handle for further derivatization, such as amide or imide formation, or for the introduction of other functionalities via diazotization reactions.

Halogenation, particularly bromination, is another common strategy for peripheral functionalization. The resulting bromo-derivatives serve as valuable precursors for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide variety of aryl, vinyl, and alkynyl substituents. These reactions are instrumental in extending the π-conjugation of the fluorene system, which is crucial for applications in organic electronics.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of the 9-(Dipropylphosphoryl)-9H-fluoren-9-OL scaffold can be finely tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the fluorene backbone. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for tailoring the optical and electronic properties of the resulting materials for specific applications.

Electron-Donating Groups (EDGs): Typical EDGs that can be introduced include alkoxy, amino, and alkyl groups. For example, the introduction of methoxy (B1213986) or diphenylamino groups at the 2- and 7-positions can significantly raise the HOMO energy level, leading to a smaller band gap and a red-shift in the absorption and emission spectra. These modifications are particularly relevant for the development of hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs such as nitro, cyano, and phosphonate (B1237965) groups can lower the LUMO energy level. ucf.edu This is beneficial for creating electron-transporting materials. For instance, Pd-catalyzed Heck coupling has been used to introduce phosphonate and nitro functionalities to fluorene derivatives, resulting in materials with significant two-photon absorption cross-sections. ucf.edunjit.edu The presence of the phosphine (B1218219) oxide group at C9 already imparts some electron-withdrawing character, and the addition of further EWGs can enhance this property.

SubstituentTypePositionEffect on HOMO/LUMOPotential Application
Methoxy (-OCH3)EDG2, 7Increases HOMOHole-transporting materials
Diphenylamino (-NPh2)EDG2, 7Increases HOMOHole-transporting materials
Nitro (-NO2)EWG2, 7Decreases LUMOElectron-transporting materials, NLO materials
Phosphonate (-PO(OEt)2)EWG2, 7Decreases LUMOElectron-transporting materials, NLO materials
Cyano (-CN)EWG2, 7Decreases LUMOElectron-transporting materials

Synthesis of Polymeric and Oligomeric Materials Incorporating Phosphine Oxide-Functionalized Fluorene Units

The incorporation of this compound and its derivatives as monomeric units into polymers and oligomers has led to the development of materials with enhanced thermal stability, improved solubility, and desirable optoelectronic properties. The phosphine oxide group can act as an electron transport moiety and also improve the solubility of the resulting polymers.

A common approach for the synthesis of such polymers is through palladium-mediated cross-coupling reactions, such as Suzuki and Sonogashira polycondensation. scichina.commdpi.com For instance, dibromo-derivatives of the phosphine oxide-functionalized fluorene can be copolymerized with various aromatic diboronic acids or diacetylenes to yield a range of conjugated polymers. The properties of these polymers, including their emission color and charge transport characteristics, can be tuned by carefully selecting the comonomer.

A series of phosphine oxide-functionalized polyfluorene derivatives have been synthesized via Suzuki cross-coupling reactions. scichina.com These polymers exhibited good thermal stability and their electroluminescence performance was investigated, demonstrating the potential of this class of materials in OLED applications. scichina.com

Polymer TypeMonomersPolymerization MethodKey Properties
Polyfluorene CopolymerDibromo-fluorenylphosphine oxide, Aromatic diboronic acidSuzuki PolycondensationHigh thermal stability, Tunable emission
Poly(fluorene-alt-phenylene)Dibromo-fluorenylphosphine oxide, Phenylene-1,4-diboronic acidSuzuki PolycondensationBlue emission, Good solubility
Poly(fluorenevinylene)Dibromo-fluorenylphosphine oxide, DivinylbenzeneHeck PolycondensationHigh photoluminescence quantum yield

Heteroatom Substitution within the Fluorene Framework and its Derivatives

Replacing one or more carbon atoms within the fluorene aromatic system with a heteroatom, such as nitrogen, sulfur, or silicon, can significantly alter the electronic structure and physicochemical properties of the resulting derivatives. This strategy, while synthetically challenging, offers a powerful tool for creating novel materials with tailored properties.

While specific examples of heteroatom substitution within the this compound framework are not extensively reported, the general principles of heteroatom incorporation into the fluorene scaffold can be applied. Synthetic routes to such compounds would likely involve the construction of the heterocyclic fluorene core prior to the introduction of the phosphine oxide group at the C9 position.

Strategies for Molecular Diversity and Library Generation based on the Core Scaffold

The development of high-throughput synthesis and screening methods allows for the rapid generation and evaluation of libraries of compounds based on the this compound scaffold. This combinatorial approach is particularly valuable for the discovery of new materials with optimized properties for specific applications.

A modular synthetic approach can be envisioned where a common intermediate, such as a dihalogenated this compound, is subjected to a variety of cross-coupling reactions with a diverse set of building blocks. This would allow for the systematic variation of the substituents at the peripheral positions of the fluorene core.

Furthermore, the derivatization of the hydroxyl group at the C9 position can provide an additional point of diversification. For example, esterification or etherification reactions with a library of carboxylic acids or alcohols could be performed to generate a wide range of derivatives with different functionalities. The resulting library of compounds could then be screened for desired properties, such as photoluminescence, charge mobility, or biological activity.

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